2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone is a fluorinated organic compound with the molecular formula C8H10F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone typically involves the reaction of 1-propyl-1H-pyrrole with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone: Similar structure but lacks the propyl group.
2,2,2-Trifluoro-1-phenylethanone: Contains a phenyl group instead of a pyrrole ring.
2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone: Features a pyridinyl group attached to the pyrrole ring.
Uniqueness: The presence of the propyl group in 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-2-YL)ethanone distinguishes it from other similar compounds, potentially offering unique reactivity and applications in various fields .
Properties
CAS No. |
74889-31-9 |
---|---|
Molecular Formula |
C9H10F3NO |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-propylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H10F3NO/c1-2-5-13-6-3-4-7(13)8(14)9(10,11)12/h3-4,6H,2,5H2,1H3 |
InChI Key |
XJHBXZXGGZZLRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC=C1C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.